molecular formula C11H15NO2 B2984609 1-(4-methoxyphenyl)pyrrolidin-3-ol CAS No. 39104-01-3

1-(4-methoxyphenyl)pyrrolidin-3-ol

Cat. No.: B2984609
CAS No.: 39104-01-3
M. Wt: 193.246
InChI Key: VSDNVBCNGBBBFS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. The presence of a methoxy group on the phenyl ring and a hydroxyl group on the pyrrolidine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 4-methoxyphenylboronic acid is coupled with a pyrrolidine derivative in the presence of a palladium catalyst and a base . This method allows for the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-methoxyphenyl)pyrrolidin-3-one.

    Reduction: Formation of 1-(4-methoxyphenyl)pyrrolidin-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)pyrrolidin-3-ol is unique due to the presence of both a methoxy group on the phenyl ring and a hydroxyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11-4-2-9(3-5-11)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDNVBCNGBBBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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